REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20].C([O-])([O-])=O.[Na+].[Na+].OO>CCO.C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-:21])=[O:20])=[CH:5][CH:4]=1 |f:2.3.4,^1:42,44,63,82|
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Name
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Quantity
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11 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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13 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC=C1)[N+](=O)[O-]
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Name
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Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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2.25 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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150 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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OO
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Type
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CUSTOM
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Details
|
with vigorous stirring overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled
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Type
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STIRRING
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Details
|
stirring
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Type
|
WAIT
|
Details
|
was continued for 1 h
|
Duration
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1 h
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with Et2O
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Type
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EXTRACTION
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Details
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the organic extract
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Type
|
WASH
|
Details
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was rinsed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
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FILTRATION
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Details
|
filtered through silica gel
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Type
|
WASH
|
Details
|
the biphenyl was eluted with CH2Cl2 :Hexane 1:1
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |